molecular formula C20H26N4 B4510001 5-tert-butyl-2-methyl-3-phenyl-N-propylpyrazolo[1,5-a]pyrimidin-7-amine

5-tert-butyl-2-methyl-3-phenyl-N-propylpyrazolo[1,5-a]pyrimidin-7-amine

Cat. No. B4510001
M. Wt: 322.4 g/mol
InChI Key: FAHCLSJCXPMFTQ-UHFFFAOYSA-N
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Description

This compound belongs to the pyrazolo[1,5-a]pyrimidine class, which is known for a wide range of biological activities and interesting chemical properties. The pyrazolo[1,5-a]pyrimidine scaffold is a crucial structural motif that has attracted attention due to its potential pharmacological applications and its role in material science. The compound under discussion is part of this important class, indicating its relevance in both chemical and biological research fields.

Synthesis Analysis

The synthesis of related pyrazolo[1,5-a]pyrimidine derivatives often involves multi-step chemical processes including chlorination, aminization, and sometimes palladium-catalyzed cross-coupling reactions. A typical synthesis route might start from a suitable pyrazole precursor, followed by introducing various substituents to achieve the desired chemical structure, including the tert-butyl, methyl, phenyl, and propyl groups in specific positions on the pyrazolo[1,5-a]pyrimidine core.

Molecular Structure Analysis

The molecular structure of such compounds is characterized by X-ray diffraction, showcasing a crystalline form that often involves hydrogen-bonded chains or frameworks. These structures exhibit hydrogen bonds such as N—H⋯N, contributing to their stability and potential for forming solid-state assemblies. The presence of various substituents affects the overall geometry and electronic distribution, influencing the compound's reactivity and interaction with biological targets.

Chemical Reactions and Properties

Pyrazolo[1,5-a]pyrimidine derivatives undergo various chemical reactions, including N-alkylation, acylation, and reactions with electrophiles, depending on the functional groups present. These reactions are essential for modifying the compound's chemical properties for specific applications, such as enhancing biological activity or altering photophysical properties.

Physical Properties Analysis

The physical properties of these compounds, including solubility, melting point, and crystalline structure, are directly influenced by their molecular structure. Substituents like tert-butyl, methyl, and phenyl groups impact the compound's hydrophobicity, which can affect its solubility in different solvents, a crucial factor in its application in medicinal chemistry.

Chemical Properties Analysis

The chemical properties, such as reactivity towards different reagents, stability under various conditions, and the ability to participate in hydrogen bonding, are key to understanding the compound's behavior in chemical syntheses and biological systems. The specific arrangement of substituents around the pyrazolo[1,5-a]pyrimidine core plays a significant role in determining these properties.

  • (Portilla et al., 2006) discusses the hydrogen-bonded structure of a related pyrazolo[1,5-a]pyrimidine derivative.
  • (Lu Jiu-fu et al., 2015) covers the synthesis and crystal structure of a chlorinated pyrazolo[1,5-a]pyrimidine derivative with moderate anticancer activity.
  • (Drev et al., 2014) explores the regioselective synthesis of pyrazolo[1,5-a]pyrimidine-3-carboxamides, highlighting the influence of substituents on product formation.

properties

IUPAC Name

5-tert-butyl-2-methyl-3-phenyl-N-propylpyrazolo[1,5-a]pyrimidin-7-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H26N4/c1-6-12-21-17-13-16(20(3,4)5)22-19-18(14(2)23-24(17)19)15-10-8-7-9-11-15/h7-11,13,21H,6,12H2,1-5H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FAHCLSJCXPMFTQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCNC1=CC(=NC2=C(C(=NN12)C)C3=CC=CC=C3)C(C)(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H26N4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

322.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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